molecular formula C9H6BrNO3 B1413771 3-Bromo-6-cyano-2-methoxybenzoic acid CAS No. 1807164-48-2

3-Bromo-6-cyano-2-methoxybenzoic acid

Cat. No.: B1413771
CAS No.: 1807164-48-2
M. Wt: 256.05 g/mol
InChI Key: JWQPVUUMXATMCX-UHFFFAOYSA-N
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Description

3-Bromo-6-cyano-2-methoxybenzoic acid is a benzoic acid derivative featuring a bromine atom at position 3, a cyano group at position 6, and a methoxy group at position 2. This compound’s structure combines electron-withdrawing substituents (bromo, cyano) with an electron-donating methoxy group, creating unique physicochemical properties. Below, we compare this compound with similar derivatives, focusing on substituent effects, stability, reactivity, and applications.

Properties

IUPAC Name

3-bromo-6-cyano-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-8-6(10)3-2-5(4-11)7(8)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQPVUUMXATMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Analysis

Key analogs include halogenated benzoic acids and derivatives with varying substituents. Their structural differences influence acidity, solubility, and synthetic utility:

Table 1: Structural Comparison of Selected Benzoic Acid Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity Storage Temp. Hazards (GHS)
3-Bromo-6-chloro-2-methoxybenzoic acid Br (3), Cl (6), OMe (2) C₈H₆BrClO₃ 293.49 97% 4–8°C H315, H319, H335
3-Bromo-6-fluoro-2-methoxybenzaldehyde Br (3), F (6), OMe (2) C₈H₆BrFO₂ 233.04 95% Not specified Not specified
3-Bromo-5-hydroxybenzoic acid Br (3), OH (5) C₇H₅BrO₃ 217.02 N/A Not specified Not specified
5-Bromo-2-methoxybenzoic acid Br (5), OMe (2) C₈H₇BrO₃ 231.04 N/A Not specified Not specified

Hypothetical Data for 3-Bromo-6-cyano-2-methoxybenzoic Acid

  • Molecular Formula: C₉H₆BrNO₃
  • Molecular Weight : ~272.06 g/mol
  • Key Substituents : Br (electron-withdrawing), CN (strong electron-withdrawing), OMe (electron-donating).

Physicochemical Properties

  • Acidity: The cyano group at position 6 significantly enhances acidity compared to chloro or fluoro analogs due to its strong electron-withdrawing nature. This effect outweighs the electron-donating methoxy group at position 2, resulting in a lower pKa than 3-bromo-6-chloro-2-methoxybenzoic acid .
  • Solubility : Polar substituents (CN, COOH) may improve water solubility relative to halogenated analogs, though the hydrophobic bromo and methoxy groups could counterbalance this .
  • Stability: The cyano group may render the compound more reactive under basic or nucleophilic conditions compared to chloro/fluoro derivatives, which are typically more inert .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-6-cyano-2-methoxybenzoic acid
Reactant of Route 2
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3-Bromo-6-cyano-2-methoxybenzoic acid

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